7-methyl-N-(4-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
7-methyl-N-(4-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with a unique structure that combines a cyclohexyl group, a thieno[3,2-c]pyridine core, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-(4-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions One common approach is to start with the thieno[3,2-c]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
7-methyl-N-(4-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
7-methyl-N-(4-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be employed in studies investigating its biological activity and potential therapeutic effects.
Industry: The compound’s unique structure makes it suitable for applications in materials science, such as the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of 7-methyl-N-(4-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-(2-methoxy-4-methylphenoxy)acetamide: This compound shares a similar acetamide moiety but differs in the aromatic core structure.
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: Although structurally different, this compound also contains a cyclohexyl group and an oxo functional group.
Uniqueness
7-methyl-N-(4-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is unique due to its thieno[3,2-c]pyridine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[7-methyl-4-(4-methylanilino)-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-15-7-10-18(11-8-15)26-21-19-12-9-16(2)25-22(19)24-14-20(21)23(28)27-13-5-4-6-17(27)3/h7-12,14,17H,4-6,13H2,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURJIACLQIXBIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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